4-(Benzyloxy)-6-bromo-1,3-benzodioxole
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Overview
Description
4-(Benzyloxy)-6-bromo-1,3-benzodioxole is an organic compound that belongs to the benzodioxole family This compound is characterized by the presence of a benzyloxy group and a bromine atom attached to a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-6-bromo-1,3-benzodioxole typically involves the bromination of 4-(Benzyloxy)-1,3-benzodioxole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or acetic acid. The reaction conditions often include heating to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-6-bromo-1,3-benzodioxole undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.
Major Products Formed
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of 4-(Benzyloxy)-1,3-benzodioxole.
Substitution: Formation of 4-(Benzyloxy)-6-substituted-1,3-benzodioxole derivatives.
Scientific Research Applications
4-(Benzyloxy)-6-bromo-1,3-benzodioxole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-6-bromo-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-1,3-benzodioxole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-1,3-benzodioxole: Lacks the benzyloxy group, affecting its solubility and interaction with biological targets.
4-(Benzyloxy)-6-chloro-1,3-benzodioxole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
4-(Benzyloxy)-6-bromo-1,3-benzodioxole is unique due to the presence of both the benzyloxy group and the bromine atom, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-bromo-4-phenylmethoxy-1,3-benzodioxole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-11-6-12(14-13(7-11)17-9-18-14)16-8-10-4-2-1-3-5-10/h1-7H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTBUBAFIOQKGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)Br)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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